3-Fluoro-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-phenylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring conjugated to a propanoic acid with a fluorine atom attached to the third carbon
Preparation Methods
The synthesis of 3-Fluoro-3-phenylpropanoic acid can be achieved through several routes. One common method involves the fluorination of 3-phenylpropanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and yields the desired product with high selectivity.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
3-Fluoro-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
3-Fluoro-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving enzyme inhibition and metabolic pathways, providing insights into biochemical processes.
Medicine: Research into this compound includes its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds exhibit enhanced biological activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3-Fluoro-3-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
3-Fluoro-3-phenylpropanoic acid can be compared to other phenylpropanoic acids, such as 3-phenylpropanoic acid and 3-Fluoro-L-tyrosine. While these compounds share a similar core structure, the presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity. This makes it particularly useful in applications where these attributes are desirable.
Similar compounds include:
3-Phenylpropanoic acid: Lacks the fluorine atom, resulting in different reactivity and biological activity.
3-Fluoro-L-tyrosine: Contains a fluorine atom but differs in its overall structure and applications, particularly in biological systems.
Properties
Molecular Formula |
C9H9FO2 |
---|---|
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-fluoro-3-phenylpropanoic acid |
InChI |
InChI=1S/C9H9FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12) |
InChI Key |
XAPWSUNAWAWGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.